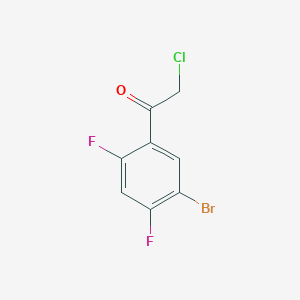

5'-Bromo-2',4'-difluorophenacyl chloride

Description

5'-Bromo-2',4'-difluorophenacyl chloride (molecular formula: C₈H₅BrClF₂O) is a halogenated acetophenone derivative characterized by bromo, chloro, and difluoro substituents on the aromatic ring. The compound’s reactivity is influenced by the electron-withdrawing effects of halogens, making it a valuable intermediate in pharmaceuticals, agrochemicals, and organic synthesis.

Properties

Molecular Formula |

C8H4BrClF2O |

|---|---|

Molecular Weight |

269.47 g/mol |

IUPAC Name |

1-(5-bromo-2,4-difluorophenyl)-2-chloroethanone |

InChI |

InChI=1S/C8H4BrClF2O/c9-5-1-4(8(13)3-10)6(11)2-7(5)12/h1-2H,3H2 |

InChI Key |

RHXIJIUTTJXZJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)F)C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Bromo-2’,4’-difluorophenacyl chloride typically involves the halogenation of a phenacyl chloride precursor. One common method is the bromination of 2’,4’-difluorophenacyl chloride using bromine or a bromine source in the presence of a catalyst or under specific reaction conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale halogenation reactions, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

Substitution Reactions: 5’-Bromo-2’,4’-difluorophenacyl chloride can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the phenacyl group.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophiles: Sodium azide, potassium cyanide, and other nucleophiles can be used in substitution reactions.

Oxidizing Agents: Potassium permanganate and chromium trioxide are common oxidizing agents.

Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: 5’-Bromo-2’,4’-difluorophenacyl chloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new synthetic methodologies.

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of compounds with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 5’-Bromo-2’,4’-difluorophenacyl chloride involves its ability to undergo various chemical reactions. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in nucleophilic substitution, oxidation, and coupling reactions. These reactions can modify the structure and properties of the compound, leading to the formation of new products with desired characteristics.

Comparison with Similar Compounds

Structural and Functional Group Variations

5'-Bromo-2',4'-difluoroacetophenone

- Molecular Formula : C₈H₅BrF₂O

- Molecular Weight : 235.02 g/mol

- Key Features : Lacks the chloride group at the phenacyl position but shares bromo and difluoro substituents.

- Applications : Used in fluorinated intermediate synthesis. Priced at JPY 14,000/5g due to its high purity (>97%) and specialized storage requirements (0–6°C) .

4'-Bromo-2'-hydroxyacetophenone

- Molecular Formula : C₈H₇BrO₂

- Molecular Weight : 215.04 g/mol

- Key Features : Hydroxyl group at the 2'-position instead of fluorine.

- Applications : Chelating agent in analytical chemistry. Lower price (JPY 13,000/5g ) due to simpler synthesis and stability at room temperature .

α-Bromo-2,4-dichloroacetophenone

- Molecular Formula : C₈H₅BrCl₂O

- Key Features : Dichloro substituents enhance electrophilicity compared to difluoro groups.

- Applications : Intermediate in antihistamine drug synthesis (e.g., reduction with sodium borohydride yields pharmacologically active alcohols) .

4'-Bromo-2',5'-difluorophenacyl Bromide

- Molecular Formula : C₈H₄Br₂F₂O

- Molecular Weight : 314 g/mol

- Key Features : Additional bromine at the phenacyl position increases molecular weight and reactivity.

- Applications : Specialized research reagent with stringent storage requirements (-20°C for long-term stability) .

Physicochemical Properties and Stability

| Compound | Molecular Weight (g/mol) | Melting/Boiling Point | Storage Conditions | Price (JPY/5g) |

|---|---|---|---|---|

| 5'-Bromo-2',4'-difluoroacetophenone | 235.02 | Not reported | 0–6°C | 14,000 |

| 4'-Bromo-2'-hydroxyacetophenone | 215.04 | Not reported | Room temperature | 13,000 |

| 4'-Bromo-2',5'-difluorophenacyl bromide | 314 | 309°C (bp) | -20°C | 64,972 |

| 3'-Bromo-2'-chloro-5'-fluorophenacyl chloride | 293.16 | Not reported | -4°C (short-term) | Not listed |

Key Observations :

- Halogen Effects : Bromine at the 5'-position enhances electrophilicity, while fluorine’s electron-withdrawing nature directs reactivity toward nucleophilic aromatic substitution .

- Stability: Difluoro derivatives (e.g., 5'-Bromo-2',4'-difluoroacetophenone) require refrigeration, whereas hydroxylated analogs (e.g., 4'-Bromo-2'-hydroxyacetophenone) are stable at ambient conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.